benzyl N-(1-cyanocyclopentyl)carbamate
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Description
Benzyl N-(1-cyanocyclopentyl)carbamate is an organic compound with the molecular formula C14H16N2O2 . It can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group (C6H5CH2-) attached to a carbamate group (OC(O)NH-) which is further attached to a 1-cyanocyclopentyl group . The exact 3D structure is not available in the searched resources.Physical and Chemical Properties Analysis
This compound has a molecular weight of 244.29 g/mol . It has a predicted density of 1.17±0.1 g/cm3 and a predicted boiling point of 440.5±34.0 °C .Scientific Research Applications
1. Synthesis and Development of Agonists
Benzyl N-(1-cyanocyclopentyl)carbamate has been used in the synthesis of novel potent selective neuronal nicotinic receptor (NNR) agonists. An example is the synthesis of A-366833, a compound developed through various chemical processes, including intramolecular cyclization and N-arylation, utilizing benzyl carbamate as a key intermediate (Ji et al., 2005).
2. Stereospecific Coupling in Chemical Synthesis
In stereospecific nickel-catalyzed cross-coupling reactions, benzyl carbamates have shown utility in processes involving selective inversion or retention at the electrophilic carbon. This ability to control the absolute stereochemistry of the resulting product is significant in synthetic chemistry (Harris et al., 2013).
3. Synthesis of Functionalized Compounds
Benzyl carbamates are used in the diastereoselective synthesis of 4-aryl-1,3-oxazinan-2-ones, which are key intermediates in creating biologically and synthetically important compounds like 3-aryl-1,3-aminoalcohols and 6-arylpiperidine-2,4-diones (Mangelinckx et al., 2010).
4. Eco-Friendly Synthesis Methods
Benzyl carbamates are involved in the eco-friendly synthesis of compounds like N-methyl-O-benzyl carbamate. Mechanochemical methods, as opposed to traditional solution synthesis, have been explored, demonstrating the utility of benzyl carbamates in sustainable chemistry (Lanzillotto et al., 2015).
5. Synthesis of Heterocyclic Compounds
Benzyl carbamates are used in the synthesis of heterocyclic compounds, such as thiophenes, azoles, and azines, exhibiting antibacterial and antifungal activities. This demonstrates their role in creating new compounds with potential pharmaceutical applications (Mohareb et al., 2007).
Properties
IUPAC Name |
benzyl N-(1-cyanocyclopentyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-11-14(8-4-5-9-14)16-13(17)18-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVMGRLCPLNRKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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